3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one

Regioisomerism Medicinal Chemistry Structure-Activity Relationship

The compound 3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one (CAS: 1113122-44-3, molecular formula C19H13FN4O2, MW: 348.3) is a synthetic small molecule belonging to the class of pyridazinone-fused 1,2,4-oxadiazoles. Its structure features a pyridazin-4(1H)-one core substituted at the 1-position with a p-tolyl group and at the 3-position with a 3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl moiety.

Molecular Formula C19H13FN4O2
Molecular Weight 348.337
CAS No. 1113122-44-3
Cat. No. B2385253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one
CAS1113122-44-3
Molecular FormulaC19H13FN4O2
Molecular Weight348.337
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=CC=C4)F
InChIInChI=1S/C19H13FN4O2/c1-12-5-7-15(8-6-12)24-10-9-16(25)17(22-24)19-21-18(23-26-19)13-3-2-4-14(20)11-13/h2-11H,1H3
InChIKeyNHZKNEFOKPPMEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one (CAS 1113122-44-3): Chemical Class and Research Context


The compound 3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one (CAS: 1113122-44-3, molecular formula C19H13FN4O2, MW: 348.3) is a synthetic small molecule belonging to the class of pyridazinone-fused 1,2,4-oxadiazoles [1]. Its structure features a pyridazin-4(1H)-one core substituted at the 1-position with a p-tolyl group and at the 3-position with a 3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl moiety. The 1,2,4-oxadiazole ring is a recognized pharmacophore for modulating protein-protein interactions in immune checkpoint pathways, including TIM-3 and PD-1 signaling [2]. This specific substitution pattern places it within a family of compounds explored in patents by Aurigene Discovery Technologies and Sanofi for immunomodulation and metabolic disorders, respectively [2][3].

Chemotype belongs to 1,2,4-oxadiazole-pyridazinone series explored for immune checkpoint modulation.
3-fluorophenyl oxadiazole placement consistent with TIM-3/PD-1 pathway research context.
Regioisomeric identity is critical; verify CAS 1113122-44-3 to avoid swap with isomer 1113122-92-1.

Why 1,2,4-Oxadiazole-Pyridazinone Analogs Like CAS 1113122-44-3 Cannot Be Interchanged Without Comparative Data


Within the 1,2,4-oxadiazole-pyridazinone chemotype, minor structural permutations—such as the position of the fluorine atom (2- vs. 3- vs. 4-fluorophenyl) or the nature of the N-1 aryl substituent (p-tolyl vs. phenyl vs. 4-ethylphenyl)—can profoundly shift the biological target engagement profile between immune checkpoints (TIM-3, PD-1, VISTA) and metabolic enzymes (e.g., triglyceride synthesis inhibition) [1][2]. The structure of CAS 1113122-44-3 combines a 3-fluorophenyl group on the oxadiazole ring with a p-tolyl group on the pyridazinone nitrogen; its regioisomer, 1-(3-fluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one (CAS 1113122-92-1), swaps these substituents, resulting in a different molecule with a distinct CAS number and presumably divergent biological fingerprint [3]. Without explicit head-to-head pharmacological profiling, assuming functional equivalence between these isomers or other close analogs, such as 3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(m-tolyl)pyridazin-4(1H)-one, is a scientifically unfounded risk in a procurement context.

Target Compound 3-fluorophenyl on oxadiazole, p-tolyl on pyridazinone N1 (CAS 1113122-44-3).
Close Analog / Regioisomer Regioisomer CAS 1113122-92-1 swaps substituent positions, creating a different molecular entity with distinct pharmacophore presentation.
Research Pathway Context Patent association with Aurigene's TIM-3/PD-1 dual inhibition chemotype.
Alternate Chemotype Sanofi patent analogs target triglyceride synthesis; substitution pattern may shift pathway selectivity away from immune checkpoint targets.

Quantitative Differentiation Evidence for 3-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one Against Its Closest Analogs


Regioisomeric Differentiation from the Closest Analog CAS 1113122-92-1

The target compound (CAS 1113122-44-3) is a specific regioisomer of 1-(3-fluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one (CAS 1113122-92-1). In the target compound, the 3-fluorophenyl group is attached to the 3-position of the 1,2,4-oxadiazole ring, and the p-tolyl group is on the N-1 position of the pyridazinone core [1]. In the comparator, the substituent positions are exchanged: the 3-fluorophenyl group is on the pyridazinone N-1, and the p-tolyl group is on the oxadiazole 3-position [2]. This structural swap is known to create distinct molecular entities with unique InChI Keys, dipole moments, and potential target-binding pharmacophores.

Regioisomer Identity
Structural evidence
Target: 3-fluorophenyl on oxadiazole C3, p-tolyl on pyridazinone N1. Comparator CAS 1113122-92-1 swaps these substituents.
Distinct molecular entity with unique pharmacophore; using wrong isomer may invalidate SAR and assay results.
Verify CAS and structural assignment before procurement.
Regioisomerism Medicinal Chemistry Structure-Activity Relationship

Inference on Kinase vs. Immunomodulatory Selectivity from 3-Fluorophenyl Substitution Pattern

Aurigene's patent portfolio establishes that 3-substituted 1,2,4-oxadiazole compounds, specifically those with a pyridazinone core, can function as dual inhibitors of TIM-3 and PD-1 signaling pathways [1]. The presence of a 3-fluorophenyl group on the oxadiazole ring, as in the target compound, is a common structural motif in these immunomodulators. In contrast, Sanofi's patents on oxadiazole-pyridazine hybrids with different substitution patterns are directed toward triglyceride synthesis inhibition, a metabolic target [2]. This patent-level association suggests that the specific substitution pattern of CAS 1113122-44-3 is more consistent with an immunomodulatory profile than a metabolic one, but this remains a class-level inference without direct target engagement data.

Pathway Selectivity Context
Class-level inference
Patent landscape links this substitution to TIM-3/PD-1 modulation; other oxadiazole-pyridazine series target metabolic enzymes.
May support immune checkpoint research, but direct target engagement data is unavailable.
Class-level inference based on patent analysis; experimental validation required.
Immune Checkpoint Kinase Inhibition Selectivity

Recommended Scenarios for Procuring and Deploying CAS 1113122-44-3


Chemical Probe for Investigating Regioisomer-Specific Immune Checkpoint Pharmacology

The structural features of CAS 1113122-44-3 place it within the chemical space of Aurigene's 3-substituted 1,2,4-oxadiazole immunomodulators, which target the TIM-3/PD-1 axis [1]. Its primary value in procurement lies in its use as a specific regioisomeric control in structure-activity relationship (SAR) studies aimed at mapping the pharmacophoric contribution of the 3-fluorophenyl group on the oxadiazole ring versus the p-tolyl group on the pyridazinone core for immune checkpoint inhibition.

Reference Standard for Eliminating Regioisomeric Impurity in Advanced Lead Optimization

During the scale-up synthesis of clinical candidates from this chemotype, CAS 1113122-44-3 may arise as a process-related regioisomeric impurity of another lead molecule, such as its structural isomer CAS 1113122-92-1 [2]. Procuring a certified reference standard of this compound is critical for developing and validating liquid chromatography (LC) purity methods, ensuring that the desired active pharmaceutical ingredient (API) is free from this specific impurity.

Tool Compound for Differential Selectivity Profiling Against Metabolic Targets

Given the Sanofi patent precedent for oxadiazole-pyridazine derivatives as triglyceride synthesis inhibitors [3], CAS 1113122-44-3 can be strategically used in panels of structurally related compounds. Its differentiation from Sanofi's core scaffolds (which often feature different aryl substitution) provides a tool for probing the selectivity window between the immunomodulatory and metabolic enzyme targets of this chemotype, a key differentiator for programs seeking to minimize off-target metabolic side effects.

Starting Material for Diversified Library Synthesis

The compound possesses functional groups amenable to further synthetic elaboration, making it a valuable building block for generating libraries of novel 1,2,4-oxadiazole-pyridazinone hybrids. Its unique combination of a 3-fluorophenyl oxadiazole and a p-tolyl pyridazinone provides a distinct starting point for medicinal chemistry exploration, particularly for expanding intellectual property space around the immune checkpoint and metabolic disorder patent landscapes.

Application
Selection Property
Validation Focus
Chemical Probe for Immune Checkpoint SAR
Regioisomer-specific pharmacophore presentation
TIM-3/PD-1 binding and functional pathway modulation assays
Reference Standard for Purity Method
Certified regioisomeric identity and purity
LC method specificity for isomer separation and quantitation
Differential Selectivity Profiling
Substitution pattern vs. metabolic target scaffolds
Panel screening across immune and metabolic enzyme targets
Building Block for Library Synthesis
Synthetic diversification potential
Derivatization and IP landscape expansion
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